molecular formula C19H28N2O2 B15145696 Tert-butyl 2-allyl-4-benzylpiperazine-1-carboxylate

Tert-butyl 2-allyl-4-benzylpiperazine-1-carboxylate

Cat. No.: B15145696
M. Wt: 316.4 g/mol
InChI Key: ZPBGCZYZPUNGOB-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE: is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl group, a benzyl group, and a prop-2-en-1-yl group attached to a piperazine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through alkylation reactions using allyl halides.

    Protection with Tert-Butyl Group: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the piperazine ring or the allyl group, leading to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Saturated piperazine derivatives.

    Substitution: Functionalized piperazine derivatives with various substituents.

Scientific Research Applications

TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

    Biological Studies: The compound is used in the study of piperazine derivatives’ interactions with biological macromolecules, such as proteins and nucleic acids.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE depends on its specific application:

    Biological Activity: The compound interacts with biological targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

    Chemical Reactivity: The presence of reactive functional groups, such as the allyl and benzyl groups, allows the compound to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Comparison with Similar Compounds

TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE can be compared with other piperazine derivatives, such as:

The uniqueness of TERT-BUTYL 4-BENZYL-2-(PROP-2-EN-1-YL)PIPERAZINE-1-CARBOXYLATE lies in its combination of functional groups, which provides a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-benzyl-2-prop-2-enylpiperazine-1-carboxylate

InChI

InChI=1S/C19H28N2O2/c1-5-9-17-15-20(14-16-10-7-6-8-11-16)12-13-21(17)18(22)23-19(2,3)4/h5-8,10-11,17H,1,9,12-15H2,2-4H3

InChI Key

ZPBGCZYZPUNGOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1CC=C)CC2=CC=CC=C2

Origin of Product

United States

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